4-(5-(((Cyclopropylmethyl)(propyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde 4-(5-(((Cyclopropylmethyl)(propyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde
Brand Name: Vulcanchem
CAS No.: 1119449-56-7
VCID: VC20514367
InChI: InChI=1S/C17H21N3O2/c1-2-9-20(10-13-3-4-13)11-16-18-17(19-22-16)15-7-5-14(12-21)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3
SMILES:
Molecular Formula: C17H21N3O2
Molecular Weight: 299.37 g/mol

4-(5-(((Cyclopropylmethyl)(propyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde

CAS No.: 1119449-56-7

Cat. No.: VC20514367

Molecular Formula: C17H21N3O2

Molecular Weight: 299.37 g/mol

* For research use only. Not for human or veterinary use.

4-(5-(((Cyclopropylmethyl)(propyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde - 1119449-56-7

Specification

CAS No. 1119449-56-7
Molecular Formula C17H21N3O2
Molecular Weight 299.37 g/mol
IUPAC Name 4-[5-[[cyclopropylmethyl(propyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
Standard InChI InChI=1S/C17H21N3O2/c1-2-9-20(10-13-3-4-13)11-16-18-17(19-22-16)15-7-5-14(12-21)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3
Standard InChI Key XVCHPUYCFSWAHK-UHFFFAOYSA-N
Canonical SMILES CCCN(CC1CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O

Introduction

Chemical Identity and Structural Characteristics

4-(5-(((Cyclopropylmethyl)(propyl)amino)methyl)-1,2,4-oxadiazol-3-yl)benzaldehyde (CAS: 1119449-56-7) is a heterocyclic aromatic compound featuring a benzaldehyde core linked to a 1,2,4-oxadiazole ring substituted with a cyclopropylmethyl-propylamine group. Its hydrochloride salt (CAS: 1185301-68-1) is also commercially available, with a molecular formula of C17H22ClN3O2\text{C}_{17}\text{H}_{22}\text{ClN}_3\text{O}_2 and a molecular weight of 335.83 g/mol .

Table 1: Key Identifiers

PropertyValueSource
IUPAC Name4-[5-[[cyclopropylmethyl(propyl)amino]methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde
Canonical SMILESCCCN(CC1CC1)CC2=NC(=NO2)C3=CC=C(C=C3)C=O
Molecular Formula (Base)C17H21N3O2\text{C}_{17}\text{H}_{21}\text{N}_3\text{O}_2
Molecular Weight (Base)299.37 g/mol
PubChem CID25219234

The benzaldehyde moiety introduces electrophilic reactivity at the aldehyde group, while the oxadiazole ring contributes to hydrogen-bonding interactions, enhancing binding affinity to biological targets. The cyclopropylmethyl-propylamine side chain likely influences lipophilicity and membrane permeability, critical for drug-like properties.

Synthesis and Reactivity

Synthetic Routes

The synthesis typically involves multi-step protocols:

  • Oxadiazole Formation: Cyclocondensation of amidoximes with carboxylic acid derivatives under dehydrating conditions.

  • Side-Chain Functionalization: Introduction of the cyclopropylmethyl-propylamine group via nucleophilic substitution or reductive amination.

  • Benzaldehyde Coupling: Suzuki-Miyaura cross-coupling or direct alkylation to attach the benzaldehyde moiety.

Reactivity Profile

  • Aldehyde Group: Participates in nucleophilic additions (e.g., formation of imines or hydrazones) and condensation reactions (e.g., Knoevenagel).

  • Oxadiazole Ring: Susceptible to electrophilic substitution at the nitrogen-rich positions and ring-opening under strong acidic or basic conditions.

  • Amine Side Chain: Capable of salt formation (e.g., hydrochloride) and secondary interactions with biological macromolecules .

Biological Activity and Medicinal Chemistry Applications

While specific pharmacological data remain proprietary, the compound’s structural features suggest potential in:

  • Enzyme Inhibition: The oxadiazole ring mimics peptide bonds, enabling competitive inhibition of proteases or kinases.

  • Receptor Modulation: The flexible amine side chain may act as a pharmacophore for G-protein-coupled receptors (GPCRs).

Table 2: Comparative Analysis with Analogues

CompoundKey Structural DifferenceHypothesized Activity Change
Base Compound (CAS 1119449-56-7)Free aldehydeHigher electrophilicity
Hydrochloride (CAS 1185301-68-1)Salt formImproved solubility in aqueous media

Future Directions and Challenges

  • Pharmacokinetic Studies: Profiling absorption, distribution, metabolism, and excretion (ADME) properties.

  • Target Identification: High-throughput screening to map biological targets.

  • Derivatization: Exploring analogues with modified side chains to optimize efficacy and reduce toxicity.

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